2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWGCSFOPSRYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 2-chloropyridine with 4-piperidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride has been investigated for its potential as a therapeutic agent due to its biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Properties : Research suggests the compound may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, which are important in drug discovery and development.
- Catalyst in Reactions : The compound can act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Biological Studies
The compound's interaction with biological systems has been a focus of research:
- Targeting Biological Pathways : It has been shown to interact with specific receptors and enzymes, influencing various cellular pathways. This makes it a valuable tool for studying disease mechanisms .
- Lead Compound in Drug Discovery : Due to its unique structure and biological activity, it serves as a lead compound for developing new drugs targeting specific diseases.
Case Studies
Several studies have highlighted the applications of this compound:
-
Antimicrobial Activity Study :
- A study demonstrated that derivatives of piperidine-pyridine compounds exhibited potent antimicrobial effects against various pathogens, suggesting potential clinical applications in treating infections.
-
Inflammation Modulation Research :
- Research focused on the anti-inflammatory effects of the compound showed promising results in preclinical models, indicating its potential use in managing inflammatory diseases such as rheumatoid arthritis.
- Drug Development Pipeline :
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride with key structural analogs:
Key Observations :
- Substitution Patterns: The target compound and its analogs differ in substituent positions and groups.
- Solubility : Dihydrochloride salts (e.g., target compound, 2-(Piperidin-4-yloxy)pyridine dihydrochloride) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) due to increased ionic character .
- Molecular Weight : Bulkier substituents, as in 4-(Diphenylmethoxy)piperidine Hydrochloride, result in higher molecular weights (~303 g/mol) compared to simpler analogs (~234–279 g/mol) .
Environmental and Regulatory Considerations
- Environmental Impact: Most compounds, including the target, lack comprehensive ecotoxicological studies.
- Regulatory Status : Piperidine derivatives fall under general chemical safety regulations (e.g., OSHA Hazard Communication). Specific analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride are regulated under frameworks such as China’s GB/T 16483-2008 for SDS documentation .
Research Findings and Data Gaps
- Physicochemical Data : Melting points and solubility details for the target compound remain uncharacterized, unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, which has a well-defined melting range (200–207°C) .
- Toxicity Profiles : Acute toxicity data are sparse for most analogs, necessitating further in vitro and in vivo studies.
- Synthetic Applications : The dihydrochloride form of the target compound may offer advantages in drug formulation due to improved stability and solubility compared to neutral analogs .
Biological Activity
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure
The chemical formula of this compound is CHClNO. The structure features a pyridine ring substituted with a piperidine moiety and a methoxy group, contributing to its unique reactivity and biological profile.
Synthesis
Synthesis of this compound typically involves the following steps:
- Formation of the pyridine core : Utilizing pyridine derivatives as starting materials.
- Substitution reactions : Introducing the piperidine and methoxy groups through nucleophilic substitution.
- Dihydrochloride salt formation : Reacting with hydrochloric acid to form the dihydrochloride salt, enhancing solubility.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-[(Piperidin-4-yl)methoxy]pyridine | 0.5 - 4 | M. tuberculosis |
| Piperidinothiosemicarbazones | 2 - 4 | M. tuberculosis |
| Other pyridine derivatives | >1000 | Various microorganisms |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies on related pyridine-based compounds have demonstrated their ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer cells), with significant increases in apoptotic cell populations observed .
Table 2: Anticancer Activity Data
| Compound | Cell Line | Apoptosis Induction (%) |
|---|---|---|
| 2-[(Piperidin-4-yl)methoxy]pyridine | MCF-7 | 33.43 |
| Other pyridine analogs | Various | Varies (up to 50%) |
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial and cancer cell metabolism.
- Reactive Intermediate Formation : The methoxy and piperidine groups can participate in redox reactions, leading to the formation of reactive intermediates that modify cellular macromolecules.
Case Studies
Recent studies have highlighted the efficacy of similar compounds against resistant strains of bacteria and cancer cells:
- Study on Tuberculosis : A series of piperidine-substituted pyridines showed enhanced activity against resistant M. tuberculosis strains compared to traditional antibiotics .
- Cancer Cell Studies : Compounds derived from the same scaffold demonstrated selective cytotoxicity towards T-lymphoblastic cell lines, indicating potential for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridine derivatives and piperidine precursors. For example, coupling 2-chloropyridine with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane) forms the ether linkage. Hydrochloric acid is then used to generate the dihydrochloride salt. Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of piperidine derivative). Purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (1H/13C) to confirm substituent positions and salt formation.
- HPLC (reverse-phase C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98% recommended for biological assays).
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ for free base: 249.3 g/mol).
- Elemental analysis to validate stoichiometry of the dihydrochloride form .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Freely soluble in water (>50 mg/mL) and DMSO due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, which may induce photolytic decomposition. Stability in aqueous buffers (pH 4–7) exceeds 24 hours at 25°C .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and handling powders.
- Emergency measures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air. Toxicity data (LD50 in rats: >500 mg/kg) suggest moderate acute toxicity, but chronic exposure risks require mitigation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Core modifications : Vary the pyridine substituents (e.g., 3- or 4-position) or piperidine N-alkylation to modulate receptor affinity.
- Assay selection : Use radioligand binding assays (e.g., for GPCR targets) or enzymatic inhibition studies (e.g., kinases) to quantify potency.
- Data analysis : Apply computational tools (molecular docking with AutoDock Vina) to correlate structural changes with activity trends. Recent studies on analogous piperidine-pyridine hybrids show that methoxy groups enhance blood-brain barrier permeability .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability issues.
- Dose adjustments : Compensate for rapid clearance (e.g., using sustained-release formulations).
- Species specificity : Test cross-reactivity in humanized models if rodent data are inconsistent. For example, discrepancies in CNS activity may arise from interspecies differences in P-glycoprotein efflux .
Q. How can researchers identify and quantify metabolites of this compound in biological matrices?
- Methodological Answer :
- Sample preparation : Extract plasma/tissue homogenates with acetonitrile:methanol (70:30) and analyze via LC-MS/MS (QTOF instruments).
- Metabolite identification : Use fragmentation patterns (MS/MS) and reference libraries (e.g., HMDB). Piperidine N-oxidation and pyridine ring hydroxylation are common metabolic pathways.
- Quantification : Validate assays using deuterated internal standards (e.g., d4-piperidine analogs) .
Q. What experimental approaches validate the enantiomeric purity of chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) to separate enantiomers.
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT).
- X-ray crystallography : Resolve absolute configuration for reference standards. Enantiomeric impurities >1% can significantly alter pharmacological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
